molecular formula C9H11BrClNO B1381067 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride CAS No. 1803567-13-6

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride

Cat. No.: B1381067
CAS No.: 1803567-13-6
M. Wt: 264.54 g/mol
InChI Key: CFMYOVKBXSYCCB-UHFFFAOYSA-N
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Description

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride (CAS: 1803567-13-6) is a halogenated aminoketone hydrochloride salt with the molecular formula C₉H₁₁BrClNO and a molecular weight of 264.55 g/mol . Structurally, it features a propan-2-one backbone substituted with an amino group at position 1 and a 4-bromophenyl group at position 3, with a hydrochloride counterion. The compound is commercially available as a powder, stored at 4°C, though safety data remain unspecified . Its IUPAC name and SMILES notation (C1=CC(=CC=C1CC(=O)CN)Br.Cl ) highlight the bromine substitution at the para position of the phenyl ring and the protonated amino group .

Properties

IUPAC Name

1-amino-3-(4-bromophenyl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMYOVKBXSYCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Summary

  • Reactants : 4-bromophenylpropan-2-one (ketone), methylamine hydrochloride, paraformaldehyde
  • Conditions : The ketone (25 mmol) is mixed with methylamine hydrochloride (27.5 mmol) and paraformaldehyde (35 mmol) in the presence of concentrated acid (often hydrochloric acid).
  • Reaction : The mixture is stirred under controlled temperature to facilitate the formation of the amino ketone.
  • Isolation : The product is typically isolated as the hydrochloride salt by precipitation or crystallization.

Reaction Scheme

$$
\text{4-Bromophenylpropan-2-one} + \text{CH}2\text{O} + \text{CH}3\text{NH}_2 \cdot \text{HCl} \rightarrow \text{this compound}
$$

Notes on Characterization

  • The product is characterized by NMR spectroscopy, showing characteristic proton and carbon signals consistent with the amino ketone structure.
  • The hydrochloride salt form improves solubility and handling.

Synthetic Route from 3-(4-bromophenyl)-1-propanol

A multi-step synthetic route starting from 3-(4-bromophenyl)-1-propanol has been reported in the context of synthesizing photoreactive amino acid derivatives structurally related to this compound.

Key Steps

This route is notable for its high yields and the ability to introduce functional groups selectively, which can be adapted to prepare the amino ketone hydrochloride after subsequent amination steps.

Catalyst Screening for Coupling Reactions

Entry Pd Catalyst Ligand Yield (%)
1 Pd2(dba)3 Sphos 40
2 Pd2(dba)3 Xphos 45
3 Pd(OAc)2 Sphos 39
4 Pd(OAc)2 Xphos 39
5 Pd(PPh3)Cl2 None 85
6 PdCl2 Sphos Messy

Reaction conditions: DMF, 50 °C, 5 hours; Pd catalyst 0.05 eq; organozinc halides 2 eq.

Summary of Preparation Methods

Method Key Reagents Conditions Yield/Notes
Mannich Reaction 4-Bromophenylpropan-2-one, methylamine hydrochloride, paraformaldehyde Acidic, room temperature to mild heating Efficient, direct formation of amino ketone hydrochloride salt
Enzymatic Transamination Ketone substrate, 2-aminopropane, transaminase enzyme pH 7.5, 30°C, 8 hours High enantiomeric purity, mild conditions
Multi-step Organic Synthesis 3-(4-bromophenyl)-1-propanol, TBDPSCl, n-BuLi, Pd catalysts Multiple steps, inert atmosphere High yields, adaptable for functionalized derivatives

Chemical Reactions Analysis

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

    Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride serves as a versatile building block in organic synthesis and has several notable applications:

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Biochemical Studies

This compound is employed in studying enzyme mechanisms and protein-ligand interactions. It can act as an inhibitor or substrate for various enzymes, influencing metabolic pathways and providing insights into biochemical processes.

Pharmaceutical Development

This compound is investigated for its therapeutic potential, particularly in drug development. Its biological activities suggest possible applications in treating diseases such as cancer and bacterial infections.

Anticancer Properties

Recent studies have indicated that derivatives of 1-Amino-3-(4-bromophenyl)propan-2-one exhibit significant anticancer activity. For instance, research on related compounds has shown promising results against various cancer cell lines.

Case Study: Anticancer Evaluation
A study evaluated the cytotoxic effects of similar compounds on A549 human lung adenocarcinoma cells:

CompoundCell Viability (%)IC50 (µM)
1-Amino-3-(4-bromophenyl)propan-2-one61% (at 100 µM)Not determined
4-Chlorophenyl derivative64% (at 100 µM)Not determined
4-Bromophenyl derivative61% (at 100 µM)Not determined

These findings suggest that structural modifications can enhance anticancer efficacy, indicating a structure-activity relationship that warrants further investigation.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through in vitro studies against common bacterial strains.

Case Study: Antimicrobial Testing
The following table summarizes the minimum inhibitory concentration (MIC) values for various compounds tested against Staphylococcus aureus:

CompoundMIC (µg/mL)Target Bacteria
1-Amino-3-(4-bromophenyl)propan-2-one12.5Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

These results indicate that the compound exhibits effective antibacterial activity, making it a candidate for further development in antibiotic therapies.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in halogen substitution patterns, aromatic group modifications, or amine functionalization. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features Reference
1-Amino-3-(4-bromophenyl)propan-2-one HCl C₉H₁₁BrClNO 264.55 4-Bromophenyl, amino, HCl Not reported Para-bromo, hydrochloride salt
1-Amino-3-(3-bromophenyl)propan-2-one HCl C₉H₁₁BrClNO 264.55 3-Bromophenyl, amino, HCl Not reported Meta-bromo isomer
1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-one HCl C₉H₁₀Cl₂FNO 238.09 4-Cl-3-F-phenyl, amino, HCl Not reported Dual halogen substitution
1-Amino-3-(quinolin-2-yl)propan-2-one HCl C₁₂H₁₂ClN₂O 241.34 Quinolin-2-yl, amino, HCl Not reported Heteroaromatic substituent
1-Morpholinopropan-2-one HCl C₇H₁₄ClNO₂ 187.65 Morpholino, HCl 191 Cyclic amine, high melting point
1-(4-Bromophenyl)propan-2-one C₉H₉BrO 229.08 4-Bromophenyl (no amino group) Not reported Non-aminated analog

Key Observations :

  • Halogen Position : The 3-bromophenyl isomer (CAS: 1630753-98-8) shares the same molecular weight as the 4-bromo derivative but differs in bromine positioning, which may alter solubility and intermolecular interactions (e.g., hydrogen bonding or crystal packing) .
  • Heteroaromatic vs.
  • Amino Group Impact: Removal of the amino group (e.g., 1-(4-bromophenyl)propan-2-one) reduces molecular weight by ~35 g/mol and eliminates the hydrochloride salt, significantly altering solubility and bioavailability .
  • Cyclic Amines: Compounds like 1-morpholinopropan-2-one HCl exhibit higher melting points (191°C vs. unreported for the main compound), likely due to rigid cyclic structures enhancing crystallinity .

Biological Activity

1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12BrN·HCl
  • Molecular Weight : Approximately 230.11 g/mol

The structure features a propan-2-one backbone with an amino group and a para-bromophenyl moiety, which influences its reactivity and biological properties. The amino group can form hydrogen bonds, while the bromophenyl group can engage in hydrophobic interactions, affecting enzyme activity and receptor binding.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound can act as an inhibitor or substrate for various enzymes, influencing their kinetic properties and biochemical pathways. For instance, it may modulate enzyme conformation via covalent bonding or hydrogen bonding.
  • Receptor Binding : The compound's structural features allow it to bind to specific receptors, potentially altering cellular signaling pathways and physiological responses .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)61
U-87 (Glioblastoma)45
MDA-MB-231 (Breast Cancer)50

In these studies, the compound exhibited cytotoxic effects comparable to standard chemotherapeutics like cisplatin, indicating its potential as a lead compound in cancer therapy.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro evaluations have highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that the compound may serve as a basis for developing new antibiotics or adjunct therapies.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Effects : A study conducted on A549 cells showed that treatment with the compound reduced cell viability significantly compared to control groups, supporting its use in lung cancer treatment .
  • Antimicrobial Efficacy : Another investigation revealed that the compound inhibited the growth of Staphylococcus aureus effectively, suggesting its potential application in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 1-amino-3-(4-bromophenyl)propan-2-one hydrochloride?

The compound is synthesized via the Mannich reaction, which involves reacting a methylene-active ketone (e.g., 4-bromoacetophenone) with a dialkylamine hydrochloride (e.g., dimethylamine HCl) and polyformaldehyde in refluxing ethanol. The reaction proceeds through in situ formation of an N,N-dialkylmethyleneammonium chloride intermediate, followed by a Michael-type addition to yield the Mannich adduct. Purification typically involves recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms the presence of the 4-bromophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the aminoketone backbone (α-ketone protons at δ 2.8–3.5 ppm).
  • X-ray crystallography : Resolves the crystal structure, including bond angles and packing arrangements, to validate stereochemistry .
  • HPLC-MS : Assesses purity (>95%) and identifies potential byproducts .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Variables include:

  • Solvent choice : Ethanol vs. THF for better solubility of intermediates.
  • Catalyst loading : Adjusting formaldehyde equivalents to minimize side reactions.
  • Temperature control : Reflux at 78°C (ethanol) vs. lower temperatures to reduce decomposition .

Q. How are byproducts identified and mitigated during synthesis?

  • HPLC-MS : Detects impurities like unreacted 4-bromoacetophenone or over-alkylated derivatives.
  • Column chromatography : Separates byproducts using gradient elution (hexane/ethyl acetate).
  • Kinetic studies : Monitor reaction progress via TLC to terminate at optimal conversion .

Q. What mechanistic insights explain the Michael addition step in the Mannich reaction?

The reaction proceeds via nucleophilic attack of the enolate (from the methylene-active ketone) on the electrophilic iminium ion (CH₂=NR₂⁺Cl⁻). Computational studies (DFT) reveal transition-state stabilization through hydrogen bonding between the enolate oxygen and the ammonium proton .

Q. What pharmacological applications are explored for this compound?

It serves as a precursor for:

  • Anticancer agents : Functionalization at the amino group to enhance cytotoxicity.
  • Neuroactive molecules : Modification for dopamine receptor modulation .

Q. How do researchers resolve contradictions in reported spectral data?

Discrepancies in NMR shifts or melting points may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ alters proton chemical shifts.
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) affect melting points. Cross-validate with X-ray data and standardize solvent systems .

Q. What isotopic labeling strategies are used to study metabolic pathways?

Deuterated analogs (e.g., dimethyl-d₆-amino derivatives) enable tracking via mass spectrometry. Synthesis involves substituting dimethylamine-d₆ hydrochloride in the Mannich reaction .

Q. How are computational methods applied to study this compound?

  • DFT calculations : Model reaction pathways and transition states.
  • Molecular docking : Predict binding affinities for target proteins (e.g., kinases).
  • QSAR : Correlate structural modifications (e.g., bromine substitution) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride
Reactant of Route 2
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride

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